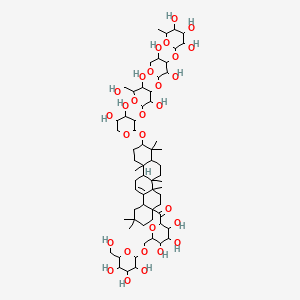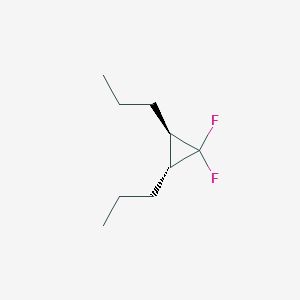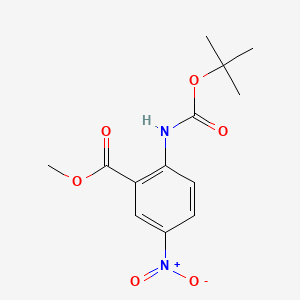
Bretschnoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bretschnoside A is a natural product found in Bassecoia bretschneideri and Pterocephalus bretschneideri with data available.
Aplicaciones Científicas De Investigación
1. Ecological Significance and Landscape Applications
Bretschneidera sinensis, a deciduous tree species, is significant in scientific research due to its rarity and endangered status. It holds high ornamental values and is a national protected species in areas south of the Yangtze River in China. The species is valuable for its morphological characteristics, distributions, ecological requirements, phenology, propagation, and cultivation techniques, contributing to ex situ conservation and landscape applications (Chen Ding-ru, 2008).
2. Structural and Epidermal Micro-morphological Characteristics
A study using paraffin section, scraping section, and scanning electron microscopy (SEM) reveals the structural and epidermal micro-morphological characteristics of Bretschneidera sinensis. It shows significant changes in leaf thickness and other parameters, indicating a special change from sciophytes to mesophytes during growth. This suggests a close relationship between Bretschneideraceae and Sapindaceae (Qiao et al., 2010).
3. Genetic Research and Conservation
Bretschneidera sinensis, as a tertiary relict and the single species in the Bretschneideraceae family, offers high conservation value. New microsatellites developed for this species facilitate the study of its mating system and within-population hereditary structure, crucial for its conservation and understanding of human disturbance influence (Li et al., 2016).
4. Phylogeographic Studies
Phylogeographic patterns of Bretschneidera sinensis are crucial for understanding its historical population dynamics and conservation. The analysis of chloroplast DNA across various populations reveals high haplotype diversity, strong genetic differentiation, and limited seed flow. These findings suggest a need for targeted conservation strategies based on genetic diversity and geographic distribution (Wang et al., 2018).
5. Photosynthetic Physiological Responses
The photosynthetic physiological responses of Bretschneidera sinensis seedlings to different light intensities are crucial for its conservation. Understanding how light intensity affects its photosynthetic rate, stomatal conductance, transpiration rate, and other related parameters guides effective conservation strategies, especially in the context of biodiversity conservation (Feiying et al., 2015).
6. Complete Plastid Genome Sequence
Characterizing the complete plastid genome sequence of Bretschneidera sinensis is essential for understanding its genetic makeup and aiding in its conservation. The genome provides insights into the plant's evolutionary history and its response to climatic changes, thus offering a foundation for genetic research and conservation strategies (Dong et al., 2019).
Propiedades
Número CAS |
149496-96-8 |
|---|---|
Fórmula molecular |
C64H104O29 |
Peso molecular |
1337.507 |
Nombre IUPAC |
[10-[3-[4-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]methanone |
InChI |
InChI=1S/C64H104O29/c1-25-36(69)41(74)46(79)56(86-25)91-49-29(68)23-83-55(47(49)80)92-50-40(73)31(21-66)89-57(48(50)81)93-52-37(70)28(67)22-84-58(52)90-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)53(82)51-44(77)42(75)39(72)32(87-51)24-85-54-45(78)43(76)38(71)30(20-65)88-54/h9,25,27-52,54-58,65-81H,10-24H2,1-8H3 |
Clave InChI |
MNDCQKILIJYVNV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)C1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)CO)O)O)O)O)O |
Sinónimos |
bretschnoside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B582936.png)

![(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B582940.png)


![(1R)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B582949.png)
